Synthetic Yield Advantage in Nucleophilic Aromatic Substitution
When procuring this compound as a building block, the choice of halogenated starting material directly impacts synthetic efficiency. The target compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between ethanolamine and 4-chloro-3-nitrotoluene. This specific route yields the desired N-(β-hydroxyethyl)-2-nitro-p-toluidine with an isolated yield of approximately 77% . In contrast, an alternative route using the brominated analog, 4-bromo-3-nitrotoluene, under similar conditions, results in a slightly lower yield of approximately 74% .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | Yield: ~77% |
| Comparator Or Baseline | Synthesis from 4-bromo-3-nitrotoluene: Yield: ~74% |
| Quantified Difference | Absolute yield difference of ~3 percentage points |
| Conditions | Reaction of ethanolamine with 4-chloro-3-nitrotoluene versus 4-bromo-3-nitrotoluene |
Why This Matters
For large-scale procurement, a 3% difference in yield can translate to significant cost savings in raw materials and waste disposal, making the chloro-derivative route more economically favorable for sourcing the target compound.
